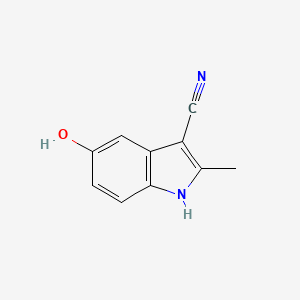![molecular formula C26H33NP+ B14136581 {2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium CAS No. 89207-53-4](/img/structure/B14136581.png)
{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium is a chemical compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups In this case, the phosphorus atom is bonded to three phenyl groups and one {2-[Di(propan-2-yl)amino]ethyl} group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with {2-[Di(propan-2-yl)amino]ethyl} chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated reactors and precise control of reaction conditions can help in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may require the use of strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triphenylphosphine oxide, while reduction may produce triphenylphosphine.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium is used as a ligand in coordination chemistry. Its ability to donate electron density to metal centers makes it valuable in the synthesis of metal complexes.
Biology
In biological research, this compound can be used as a probe to study the interactions between phosphonium salts and biological membranes. Its lipophilic nature allows it to penetrate cell membranes, making it useful in cellular imaging studies.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to target specific cellular compartments can be exploited to deliver therapeutic agents to desired locations within the body.
Industry
In the industrial sector, this compound can be used as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for use in processes such as polymerization and organic synthesis.
Mécanisme D'action
The mechanism by which {2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through electrostatic interactions and hydrogen bonding, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in various chemical reactions.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar properties.
{2-[Di(propan-2-yl)amino]ethyl}phosphine: A related compound with a similar structure but different reactivity.
Uniqueness
{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium is unique due to its combination of a phosphonium center with a {2-[Di(propan-2-yl)amino]ethyl} group. This unique structure imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
89207-53-4 |
|---|---|
Formule moléculaire |
C26H33NP+ |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-[di(propan-2-yl)amino]ethyl-triphenylphosphanium |
InChI |
InChI=1S/C26H33NP/c1-22(2)27(23(3)4)20-21-28(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,22-23H,20-21H2,1-4H3/q+1 |
Clé InChI |
KODQGUURCRBGTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


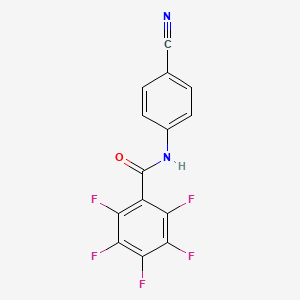
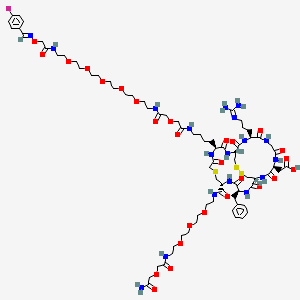
![5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14136512.png)
![2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14136517.png)
![N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium](/img/structure/B14136523.png)
![4-[(2,5-Difluorobenzoyl)amino]butanoic acid](/img/structure/B14136524.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]-](/img/structure/B14136526.png)
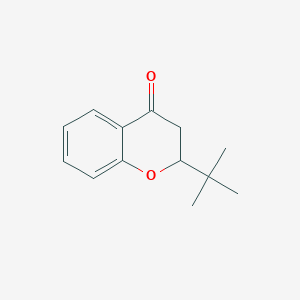
![Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl-](/img/structure/B14136552.png)
![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)
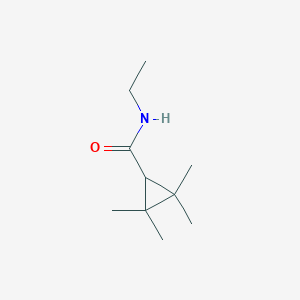
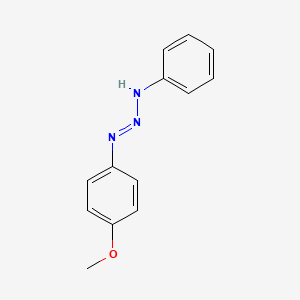
![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)
